Carvedilol

Description

Properties

IUPAC Name |

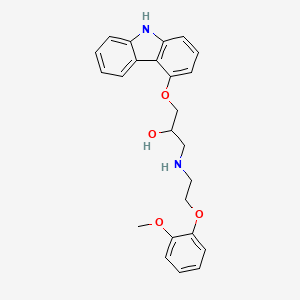

1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O4/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20/h2-12,17,25-27H,13-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGHNVEJMJSYVRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022747 | |

| Record name | Carvedilol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Carvedilol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015267 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

88mg/mL, Freely soluble in dimethylsulfoxide; soluble in methylene chloride, methanol; sparingly soluble in ethanol, isopropanol; slightly soluble in ethyl ether, Practically insoluble in simulated gastric and intestinal fluid at pH 1.1 and 7.5, respectively, Practically insoluble in water, 4.44e-03 g/L | |

| Record name | Carvedilol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01136 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CARVEDILOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7044 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Carvedilol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015267 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Colorless crystals from ethyl acetate | |

CAS No. |

72956-09-3 | |

| Record name | Carvedilol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72956-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carvedilol [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072956093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carvedilol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01136 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | carvedilol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758694 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carvedilol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propanol, 1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.236 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Carvedilol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARVEDILOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0K47UL67F2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CARVEDILOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7044 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Carvedilol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015267 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

114-115 °C, 114 - 115 °C | |

| Record name | Carvedilol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01136 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CARVEDILOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7044 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Carvedilol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015267 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Carvedilol: Mechanisms of Action Beyond Beta-Blockade

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Carvedilol is a third-generation adrenergic antagonist widely recognized for its efficacy in treating heart failure and hypertension.[1] Its therapeutic success is conventionally attributed to its non-selective β-adrenergic and selective α1-adrenergic receptor blockade.[2][3] This dual-receptor antagonism confers both negative chronotropic/inotropic effects and vasodilation, a combination particularly beneficial in cardiovascular pathologies.[4] However, a growing body of evidence reveals a more complex pharmacological profile. This guide delves into the ancillary properties of this compound that extend beyond simple adrenoceptor antagonism. We will explore its roles as a biased agonist, an antioxidant, an anti-inflammatory agent, and a modulator of calcium signaling and metabolic pathways. Understanding these multifaceted mechanisms is critical for optimizing its clinical application and for inspiring the development of next-generation cardiovascular therapeutics with tailored signaling properties.

α1-Adrenergic Receptor Antagonism: The Vasodilatory Component

While often discussed in tandem with its beta-blocking activity, the α1-adrenoceptor antagonism of this compound is a distinct mechanism crucial to its hemodynamic profile. Unlike traditional beta-blockers, this compound's ability to block α1-receptors in vascular smooth muscle leads to vasodilation, reducing peripheral resistance and afterload without the reflex tachycardia often seen with pure vasodilators.[5][6] This effect is primarily mediated by the S(–) and R(+) enantiomers of this compound.[5]

Mechanistic Pathway: α1-Adrenoceptor Blockade

The canonical α1-adrenergic signaling pathway involves Gq protein activation, leading to phospholipase C (PLC) stimulation, subsequent inositol trisphosphate (IP3) and diacylglycerol (DAG) production, and ultimately, an increase in intracellular calcium (Ca2+) concentrations, causing smooth muscle contraction. This compound competitively antagonizes norepinephrine at the α1-receptor, preventing this cascade and promoting vasorelaxation.

Caption: this compound's antagonism of the α1-adrenergic receptor.

Experimental Protocol: In Vitro α1-Adrenoceptor Functional Assay

This protocol assesses the α1-antagonist activity of this compound by measuring its ability to inhibit norepinephrine-induced contraction in isolated vascular tissue. The rat thoracic aorta is a standard model for this purpose.

1.2.1 Tissue Preparation:

-

Humanely euthanize a Sprague-Dawley rat according to institutional guidelines.

-

Excise the thoracic aorta and immediately place it in ice-cold Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1).

-

Carefully remove adhering connective tissue and fat.

-

Cut the aorta into rings of 2-3 mm in length.

-

Suspend the aortic rings between two L-shaped stainless-steel hooks in an organ bath containing 10 mL of Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

1.2.2 Experimental Procedure:

-

Equilibrate the tissues for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15 minutes.

-

Induce a reference contraction with 60 mM KCl to verify tissue viability. Wash the tissue and allow it to return to baseline.

-

Generate a cumulative concentration-response curve for norepinephrine (10⁻⁹ M to 10⁻⁵ M).

-

Wash the tissue and allow it to re-equilibrate.

-

Incubate the tissue with a specific concentration of this compound (e.g., 10⁻⁸ M) for 30 minutes.

-

In the presence of this compound, repeat the cumulative concentration-response curve for norepinephrine.

-

Repeat steps 4-6 with increasing concentrations of this compound.

1.2.3 Data Analysis:

-

Measure the contractile force using an isometric force transducer connected to a data acquisition system.

-

Plot the concentration-response curves for norepinephrine in the absence and presence of different concentrations of this compound.

-

The rightward shift of the norepinephrine curve in the presence of this compound indicates competitive antagonism. Calculate the pA2 value using a Schild plot to quantify the antagonist potency.

Biased Agonism: β-Arrestin-Mediated Signaling

Perhaps the most novel mechanism beyond classical blockade is this compound's function as a "biased ligand" at the β2-adrenergic receptor (and to some extent, the β1-AR).[7][8] While it acts as an inverse agonist for the Gs-protein-cAMP pathway (the canonical beta-blocker effect), it simultaneously functions as an agonist for G protein-independent signaling mediated by β-arrestin.[7][9] This biased signaling may explain this compound's unique clinical efficacy in heart failure, as β-arrestin pathways are implicated in cell survival and cardioprotection, whereas chronic Gs activation can be cardiotoxic.[7]

Mechanistic Pathway: this compound-Induced Biased Signaling

Upon binding to the β-adrenergic receptor, this compound stabilizes a receptor conformation that is uncoupled from Gs proteins but is recognized and phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation creates a docking site for β-arrestin, which then translocates to the receptor. The β-arrestin/receptor complex acts as a scaffold for various signaling molecules, notably activating the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, which is involved in cell growth and survival.[7][9] Interestingly, for the β1AR, this compound-induced β-arrestin bias requires the Gαi protein.[10]

Caption: this compound's biased agonism at the β-adrenergic receptor.

Experimental Protocol: Assessing β-Arrestin Recruitment via BRET Assay

The Bioluminescence Resonance Energy Transfer (BRET) assay is a robust method to measure protein-protein interactions in live cells, making it ideal for monitoring this compound-induced β-arrestin recruitment to the β2AR.

2.2.1 Cell Line and Plasmids:

-

Use a cell line suitable for transfection, such as HEK-293 cells.

-

Utilize expression plasmids for:

-

β2-adrenergic receptor C-terminally tagged with a BRET donor, e.g., Renilla Luciferase (Rluc).

-

β-arrestin-2 N-terminally tagged with a BRET acceptor, e.g., Yellow Fluorescent Protein (YFP).

-

2.2.2 Experimental Procedure:

-

Co-transfect HEK-293 cells with the β2AR-Rluc and YFP-β-arrestin-2 plasmids using a standard transfection reagent (e.g., Lipofectamine).

-

24-48 hours post-transfection, harvest the cells and resuspend them in a suitable assay buffer (e.g., PBS with 0.5 mM MgCl2 and 0.1% glucose).

-

Dispense the cell suspension into a white, 96-well microplate.

-

Add the Rluc substrate, coelenterazine h, to all wells to a final concentration of 5 µM.

-

Immediately add varying concentrations of this compound to the appropriate wells. Include a positive control (e.g., isoproterenol) and a vehicle control.

-

Measure the luminescence signal at two wavelengths simultaneously using a microplate reader equipped with two filters: one for the Rluc emission (e.g., 485 nm) and one for the YFP emission (e.g., 530 nm).

2.2.3 Data Analysis:

-

Calculate the BRET ratio for each well: (Emission at 530 nm) / (Emission at 485 nm).

-

Subtract the BRET ratio of the vehicle control from all other readings to determine the net BRET ratio.

-

Plot the net BRET ratio as a function of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values for β-arrestin recruitment.

Antioxidant and Anti-inflammatory Actions

This compound possesses potent antioxidant properties, a feature not shared by most other beta-blockers.[11][12] This activity is primarily attributed to its carbazole moiety, which can scavenge free radicals and inhibit lipid peroxidation.[11][13] This antioxidant effect is intrinsically linked to its anti-inflammatory actions, as oxidative stress is a key trigger for inflammatory pathways.[12] this compound has been shown to suppress the expression and production of inflammatory cytokines like IL-1β.[14][15]

Mechanistic Pathway: ROS Scavenging and Anti-inflammatory Signaling

This compound can directly neutralize reactive oxygen species (ROS) such as hydroxyl radicals.[11] By reducing the cellular burden of ROS, it prevents oxidative damage to lipids, proteins, and DNA. This reduction in oxidative stress prevents the activation of pro-inflammatory signaling cascades, such as the NLRP3 inflammasome and Notch signaling pathways, leading to decreased production of inflammatory mediators.[16]

Caption: this compound's antioxidant and anti-inflammatory mechanisms.

Experimental Protocol: DPPH Free Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a simple and widely used method to evaluate the free radical scavenging ability of a compound.

3.2.1 Reagents and Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark.

-

Prepare a series of dilutions of this compound in methanol.

-

Prepare a positive control solution (e.g., ascorbic acid or α-tocopherol).

3.2.2 Experimental Procedure:

-

In a 96-well microplate, add 100 µL of the DPPH stock solution to each well.

-

Add 100 µL of the various this compound dilutions, the positive control, or methanol (as a negative control) to the wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

3.2.3 Data Analysis:

-

The scavenging of the DPPH radical by this compound results in a color change from purple to yellow, which corresponds to a decrease in absorbance.

-

Calculate the percentage of radical scavenging activity using the following formula:

-

% Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

-

-

Plot the % scavenging against the concentration of this compound.

-

Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.

| Compound | IC50 (µM) for Fe(++)-initiated Lipid Peroxidation | Reference |

| This compound | 8.1 | [11] |

| Atenolol | > 1000 | [11] |

| Propranolol | > 1000 | [11] |

| Labetalol | > 1000 | [11] |

Table 1: Comparative antioxidant activity of this compound and other beta-blockers.

Additional Mechanisms: Calcium and Metabolic Modulation

Calcium Channel Blockade

At higher concentrations, this compound exhibits calcium channel blocking activity.[17] It has been shown to inhibit voltage-dependent L-type Ca2+ channels in vascular smooth muscle cells, which contributes to its vasorelaxing effects, independent of α1-blockade.[18] This action also extends to inhibiting agonist-induced and capacitative Ca2+ entry, a feature not shared by beta-blockers like metoprolol.[18]

Favorable Metabolic Profile

Unlike traditional beta-blockers which can worsen insulin resistance and negatively impact lipid profiles, this compound has demonstrated neutral or even beneficial metabolic effects.[19][20] Studies have shown that this compound can improve insulin sensitivity in hypertensive and heart failure patients.[21][22] This is likely due to its α1-blocking properties, which facilitate glucose uptake in skeletal muscle, and potentially its broader effects on adrenergic overdrive in metabolic disease.[19][23]

| Parameter | Metoprolol Treatment | This compound Treatment | Reference |

| Insulin Sensitivity | Decreased by ~14% | Increased | [19] |

| Fasting Insulinemia | No significant change | Decreased (p=0.022) | [21] |

| HOMA Index | No significant change | Decreased (p=0.034) | [21] |

| HDL Cholesterol | Decreased | Unchanged | [19] |

| Triglycerides | Increased | Unchanged | [19] |

Table 2: Comparative metabolic effects of this compound vs. metoprolol.

Conclusion

The clinical profile of this compound is a composite of multiple pharmacological actions. While its identity as a dual-acting adrenoceptor antagonist is well-established, its unique efficacy, particularly in complex syndromes like heart failure, is heavily influenced by its pleiotropic properties. The capacity for biased agonism, potent antioxidant and anti-inflammatory activity, and favorable metabolic effects collectively position this compound as more than just a beta-blocker. For drug development professionals, this compound serves as a powerful case study, demonstrating that targeting a single receptor can elicit a rich, multifaceted signaling response. Future research should continue to dissect these non-canonical pathways to identify novel therapeutic targets and design next-generation cardiovascular drugs with optimized, pathway-specific activities.

References

-

Title: this compound - Wikipedia Source: Wikipedia URL: [Link]

-

Title: What is the mechanism of this compound? Source: Patsnap Synapse URL: [Link]

-

Title: Cardiac adrenergic receptor effects of this compound Source: PubMed URL: [Link]

-

Title: A unique mechanism of β-blocker action: this compound stimulates β-arrestin signaling Source: PNAS URL: [Link]

-

Title: Does this compound impair insulin sensitivity in heart failure patients without diabetes? Source: PubMed URL: [Link]

-

Title: this compound: The New Role of Beta Blockers in Congestive Heart Failure Source: AAFP URL: [Link]

-

Title: Cardiac adrenergic receptor effects of this compound Source: Oxford Academic URL: [Link]

-

Title: Cardioprotective effects of this compound on acute autoimmune myocarditis: anti-inflammatory effects associated with antioxidant property Source: PubMed URL: [Link]

-

Title: Antioxidant action of the antihypertensive drug, this compound, against lipid peroxidation Source: PubMed URL: [Link]

-

Title: Pharmacology of this compound; Overview, Mechanism of action, Uses, Side Effects, Pharmacokinetics Source: YouTube URL: [Link]

-

Title: this compound, a new vasodilator and beta adrenoceptor antagonist, is an antioxidant and free radical scavenger Source: PubMed URL: [Link]

-

Title: this compound improves glucose tolerance and insulin sensitivity in treatment of adrenergic overdrive in high fat diet-induced obesity in mice Source: PMC - NIH URL: [Link]

-

Title: The β-arrestin-biased β-adrenergic receptor blocker this compound enhances skeletal muscle contractility Source: PNAS URL: [Link]

-

Title: Cardioprotective effects of this compound on acute autoimmune myocarditis: anti-inflammatory effects associated with antioxidant property Source: American Physiological Society Journal URL: [Link]

-

Title: Gαi is required for this compound-induced β1 adrenergic receptor β-arrestin biased signaling Source: PubMed URL: [Link]

-

Title: Inhibitory effects of this compound on calcium channels in vascular smooth muscle cells Source: PubMed URL: [Link]

-

Title: this compound improves glucose tolerance and insulin sensitivity in treatment of adrenergic overdrive in high fat diet-induced obesity in mice Source: PubMed URL: [Link]

-

Title: Role of antioxidant property of this compound in mild to moderate hypertensive patients: A prospective open-label study Source: NIH URL: [Link]

-

Title: How Does this compound Work? All About Its Mechanism of Action Source: GoodRx URL: [Link]

-

Title: Antioxidant activity of this compound in cardiovascular disease Source: PubMed URL: [Link]

-

Title: this compound - StatPearls Source: NCBI Bookshelf URL: [Link]

-

Title: this compound: beta-blockade and beyond Source: PubMed URL: [Link]

-

Title: this compound improves insulin resistance, maintains glycemic control in high-risk diabetic patients Source: HCPLive URL: [Link]

-

Title: What is the mechanism of action of this compound (beta-blocker)? Source: Dr.Oracle URL: [Link]

-

Title: this compound attenuates inflammatory reactions of lipopolysaccharide-stimulated BV2 cells and modulates M1/M2 polarization of microglia via regulating NLRP3, Notch, and PPAR-γ signaling pathways Source: PubMed URL: [Link]

-

Title: Biased agonism of this compound in the β1-adrenergic receptor is governed by conformational exclusion Source: bioRxiv URL: [Link]

-

Title: Differential effect of chronic treatment with two beta-blocking agents on insulin sensitivity: the this compound-metoprolol study Source: PubMed URL: [Link]

-

Title: this compound: A Nonselective Beta-blocking Agent With Antioxidant Source: Medscape URL: [Link]

-

Title: A unique mechanism of β-blocker action: this compound stimulates β-arrestin signaling Source: ResearchGate URL: [Link]

-

Title: β-Arrestin-Biased Allosteric Modulator Potentiates this compound-Stimulated β Adrenergic Receptor Cardioprotection Source: PubMed URL: [Link]

-

Title: Effects of this compound on left ventricular remodeling and systolic function in elderly patients with heart failure Source: PubMed URL: [Link]

-

Title: Effects of this compound on Left Ventricular Remodeling After Acute Myocardial Infarction Source: Circulation - American Heart Association Journals URL: [Link]

-

Title: Results of therapy with this compound, a beta-blocker vasodilator with antioxidant properties, in hypertensive patients Source: PubMed URL: [Link]

-

Title: this compound, a New Antihypertensive Drug With Unique Antioxidant Activity: Potential Role in Cerebroprotection Source: PubMed URL: [Link]

-

Title: Is this compound Effective in Preventing and Modulating Concentric Cardiac Remodelling? A Comprehensive Systematic Review and Meta-Analyses Source: PubMed URL: [Link]

-

Title: Comparison of free-radical inhibiting antioxidant properties of this compound and its phenolic metabolites Source: PMC - NIH URL: [Link]

-

Title: α-Adrenoceptor assays Source: PubMed URL: [Link]

-

Title: this compound therapy effects on structural and electric remodeling in chronic heart failure Source: ResearchGate URL: [Link]

-

Title: Effects of this compound on left ventricular remodelling in chronic stable heart failure: a cardiovascular magnetic resonance study Source: PubMed URL: [Link]

-

Title: Role of antioxidant property of this compound in mild to moderate hypertensive patients: A prospective open-label study Source: ResearchGate URL: [Link]

-

Title: On the antioxidant activity of this compound in human polymorphonuclear leukocytes in vitro and ex vivo Source: PubMed URL: [Link]

Sources

- 1. This compound: beta-blockade and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound Mechanism of Action: How Does this compound Work? - GoodRx [goodrx.com]

- 7. pnas.org [pnas.org]

- 8. pnas.org [pnas.org]

- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 10. Gαi is required for this compound-induced β1 adrenergic receptor β-arrestin biased signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound, a new vasodilator and beta adrenoceptor antagonist, is an antioxidant and free radical scavenger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antioxidant activity of this compound in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound, a new antihypertensive drug with unique antioxidant activity: potential role in cerebroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cardioprotective effects of this compound on acute autoimmune myocarditis: anti-inflammatory effects associated with antioxidant property - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.physiology.org [journals.physiology.org]

- 16. This compound attenuates inflammatory reactions of lipopolysaccharide-stimulated BV2 cells and modulates M1/M2 polarization of microglia via regulating NLRP3, Notch, and PPAR-γ signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound: The New Role of Beta Blockers in Congestive Heart Failure | AAFP [aafp.org]

- 18. Inhibitory effects of this compound on calcium channels in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Differential effect of chronic treatment with two beta-blocking agents on insulin sensitivity: the this compound-metoprolol study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Results of therapy with this compound, a beta-blocker vasodilator with antioxidant properties, in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Does this compound impair insulin sensitivity in heart failure patients without diabetes? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. hcplive.com [hcplive.com]

- 23. This compound improves glucose tolerance and insulin sensitivity in treatment of adrenergic overdrive in high fat diet-induced obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]

Carvedilol as a Biased Agonist at β-Adrenergic Receptors: A Technical Guide to Its Mechanism and Characterization

Abstract: The traditional view of G-protein coupled receptor (GPCR) pharmacology is being reshaped by the concept of biased agonism, or functional selectivity, where a ligand can stabilize distinct receptor conformations to preferentially activate specific downstream signaling pathways. Carvedilol, a widely prescribed β-adrenergic receptor (βAR) antagonist for heart failure, stands as a seminal example of a clinically successful biased agonist.[1] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's unique signaling profile. It details its inverse agonism towards canonical G-protein signaling and its simultaneous agonism towards β-arrestin-mediated pathways. We provide field-proven, step-by-step protocols for quantifying these divergent signaling events and offer a framework for data analysis to rigorously characterize this bias. This document is intended for researchers, scientists, and drug development professionals seeking to understand, characterize, and leverage the principles of biased agonism in their work.

The Evolving Paradigm of GPCR Signaling

From Linear Models to Functional Selectivity

For decades, GPCR ligands were classified along a linear spectrum of efficacy: full agonists, partial agonists, antagonists, and inverse agonists, all defined by their ability to modulate G-protein activation.[2] This model, however, could not account for the growing evidence that GPCRs can signal through effectors other than G-proteins, most notably the β-arrestin proteins.[2] The discovery that ligands could selectively engage one pathway over another gave rise to the concept of "biased agonism" or "functional selectivity".[1][2][3] This paradigm shift posits that GPCRs are not simple switches but are dynamic allosteric machines capable of adopting multiple active conformations, with each conformation dictating a unique signaling outcome.[4][5]

β-Adrenergic Receptors: Canonical Gs Signaling

β-adrenergic receptors (βARs), particularly the β1AR and β2AR subtypes, are archetypal Gs-coupled receptors. Upon stimulation by endogenous catecholamines like norepinephrine and epinephrine, they activate the heterotrimeric Gs protein. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to the second messenger cyclic AMP (cAMP).[6] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets, mediating physiological responses like increased heart rate and cardiac contractility.

The Concept of Biased Agonism: G-protein vs. β-arrestin Pathways

Following agonist-induced activation, GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs).[1][7] This phosphorylation event promotes the recruitment of β-arrestin proteins. While initially characterized for their role in receptor desensitization and internalization, it is now established that β-arrestins can act as independent signal transducers, scaffolding a host of signaling molecules, including components of the mitogen-activated protein kinase (MAPK) cascade, such as ERK1/2.[8][9]

A "balanced" agonist, such as the full βAR agonist isoproterenol, activates both G-protein and β-arrestin pathways.[6] In contrast, a biased agonist selectively activates one pathway. A β-arrestin-biased agonist, like this compound, will preferentially stimulate β-arrestin-dependent signaling while simultaneously blocking or even inhibiting G-protein-mediated signaling.[8][10]

This compound's Unique Signaling Profile

A Clinically Proven β-Blocker with Unexpected Properties

This compound's exceptional clinical efficacy in reducing morbidity and mortality in heart failure patients has long been recognized, though the mechanisms were once considered controversial.[8][9] Among a field of many β-blockers, this compound exhibits a unique pharmacological signature.[8] Research has revealed that it is not a simple antagonist but a potent biased agonist.[11][12]

The Core Mechanism: Inverse Agonism at Gs and Agonism at β-arrestin

The defining characteristic of this compound's bias is its dual action:

-

Inverse Agonism at Gs: It actively suppresses basal Gs-dependent adenylyl cyclase activity, reducing cAMP production below baseline levels.[6][8] This aligns with its therapeutic role as a β-"blocker," protecting the heart from excessive catecholamine stimulation.[8]

-

Agonism at β-arrestin: Simultaneously, this compound promotes GRK-mediated phosphorylation of the βAR, leading to the recruitment of β-arrestin and the activation of downstream pathways, including the ERK1/2 MAPK cascade.[8][9]

This profile suggests that this compound stabilizes a receptor conformation that is uncoupled from Gs but competent for β-arrestin interaction and signaling.[8][9]

Subtype Specificity: The Role of Gαi in β1AR, but not β2AR, Biased Signaling

Further research has uncovered a fascinating layer of complexity specific to the β1AR subtype. For the β1AR, this compound's ability to engage the β-arrestin pathway requires a switch in G-protein coupling from the canonical Gs to Gi.[6][13] this compound uniquely promotes the recruitment and activation of Gαi to the β1AR, which in turn stabilizes the receptor conformation necessary for β-arrestin-mediated signaling.[6][13] This Gαi requirement is not observed for this compound's biased signaling through the β2AR, indicating that different mechanisms for bias may exist between βAR subtypes.[13]

Structural Basis: Conformational Exclusion of G-proteins

Recent structural studies provide a molecular rationale for this compound's bias. The data show that this compound binding stabilizes an inactive receptor conformation that physically prevents the binding of G-proteins.[7][14] However, this "inactive" state can still be phosphorylated by GRKs, allowing for the recruitment of activated β-arrestin.[7][14] Therefore, this compound's β-arrestin bias is governed by a mechanism of conformational exclusion, where it selectively blocks G-protein coupling while permitting β-arrestin engagement.[7][14]

Experimental Workflow for Characterizing this compound's Bias

Causality of Experimental Design: Choosing the Right System and Readouts

To empirically demonstrate biased agonism, one must quantify at least two distinct signaling outputs from the same receptor. The choice of assays and cellular background is critical and can influence the results, a phenomenon known as "system bias".[15][16]

-

Cell System: Human Embryonic Kidney (HEK-293) cells are a common choice. They are robust, easy to transfect, and provide a low-background environment for studying specific receptor signaling pathways with minimal interference from other endogenous receptors.[8] Using a stable cell line expressing the βAR subtype of interest is crucial for reproducibility.

-

G-Protein Readout: Measuring changes in intracellular cAMP is the most direct and widely accepted method for assessing Gs (or Gi) pathway activation.

-

β-arrestin Readout: While direct β-arrestin recruitment assays exist[17], measuring the phosphorylation of ERK1/2 is a robust, well-characterized, and highly amplified downstream readout of β-arrestin-mediated signaling for many GPCRs, including the β2AR.[8][18] It serves as a reliable proxy for the activation of this pathway.

A self-validating experimental design requires the inclusion of proper controls: a vehicle control (baseline), a known balanced full agonist (e.g., isoproterenol) to define the maximal response of both pathways, and the test compound (this compound).

Protocol 1: Quantifying G-Protein Pathway Inhibition (cAMP Assay)

This protocol outlines a general method for a competitive immunoassay (e.g., HTRF or AlphaScreen) to measure changes in intracellular cAMP.

Principle

This assay quantifies intracellular cAMP levels. In the case of Gs-coupled βARs, an agonist increases cAMP. For this compound's inverse agonism, we expect a decrease in basal cAMP. For Gi-coupled receptors, an agonist-induced decrease in cAMP is often measured against a background of cAMP stimulated by forskolin, an adenylyl cyclase activator.[19]

Detailed Step-by-Step Protocol

-

Cell Seeding: Seed HEK-293 cells stably expressing the βAR of interest into white 384-well plates at a density that will yield a confluent monolayer the next day. Culture overnight at 37°C, 5% CO₂.

-

Compound Preparation: Prepare serial dilutions of the reference agonist (isoproterenol) and test compound (this compound) in stimulation buffer (e.g., HBSS with a phosphodiesterase (PDE) inhibitor like 0.5 mM IBMX to prevent cAMP degradation).[20]

-

Cell Stimulation:

-

Carefully aspirate the culture medium from the cells.

-

Add 10 µL of stimulation buffer to all wells and incubate for 15-30 minutes at room temperature.[20]

-

Add 10 µL of the prepared compound dilutions to the respective wells. For vehicle controls, add 10 µL of stimulation buffer.

-

Incubate for the optimized stimulation time (e.g., 30 minutes) at 37°C.[20][21]

-

-

Cell Lysis: Add 10 µL of lysis buffer as specified by the assay kit manufacturer and incubate on an orbital shaker for 5-10 minutes.[21]

-

cAMP Detection:

-

Transfer 10 µL of cell lysate to a new 384-well detection plate (e.g., OptiPlate).[21]

-

Prepare a cAMP standard curve in parallel using the same lysis buffer.[21]

-

Add the detection reagents (e.g., antibody-coated acceptor beads and labeled-cAMP donor beads) according to the manufacturer's protocol.[21] This step is typically performed in reduced lighting conditions.

-

Incubate the plate for the recommended time (e.g., 60 minutes) at room temperature, protected from light.

-

-

Data Acquisition: Measure the signal (e.g., fluorescence ratio for HTRF) using a compatible plate reader.[20]

Protocol 2: Quantifying β-arrestin Pathway Activation (p-ERK Assay)

This protocol describes a method for measuring ERK1/2 phosphorylation, a downstream marker of β-arrestin activation, using a plate-based immunoassay (e.g., AlphaScreen SureFire).

Principle

This assay uses an immuno-sandwich format to capture and quantify endogenous phosphorylated ERK1/2 in cell lysates.[18] An increase in the p-ERK/Total ERK ratio upon ligand stimulation indicates activation of the MAPK cascade, which, for this compound at the β2AR, is mediated by β-arrestin.[8]

Detailed Step-by-Step Protocol

-

Cell Seeding & Growth: Seed and grow cells as described in Protocol 1 (Section 4.2, Step 1). It is critical that cells are grown to confluence, as contact inhibition significantly lowers background ERK phosphorylation and synchronizes cell responsiveness.[18]

-

Serum Starvation (Optional but Recommended): After reaching confluence, replace the growth medium with serum-free medium and incubate for 2-4 hours. This reduces basal signaling activity and improves the signal-to-noise ratio.

-

Compound Preparation: Prepare serial dilutions of isoproterenol and this compound in serum-free medium.

-

Cell Stimulation:

-

Aspirate the serum-free medium.

-

Add the prepared compound dilutions to the cells.

-

Incubate at 37°C. The optimal time for p-ERK activation is typically short (5-10 minutes) and should be determined empirically.

-

-

Cell Lysis:

-

Aspirate the stimulation medium.

-

Immediately add ice-cold Lysis Buffer provided by the kit manufacturer (e.g., SureFire Lysis Buffer).

-

Incubate on an orbital shaker for 10-15 minutes at room temperature.

-

-

p-ERK Detection:

-

Transfer lysate (e.g., 4 µL) to a 384-well Proxiplate.

-

Prepare the detection reagent mix containing activated Acceptor beads and biotinylated anti-p-ERK antibody as per the manufacturer's protocol. Add this mix to the lysate.

-

Incubate for 2 hours at room temperature.

-

Prepare and add the Donor bead mix (streptavidin-coated).

-

Incubate for another 2 hours at room temperature in the dark.

-

-

Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader. The same procedure can be followed using reagents for Total ERK to allow for normalization.

Data Analysis and Quantification of Bias

Generating Dose-Response Curves

For both assays, raw data should be converted to percent response. For the cAMP assay, this is often relative to the basal (vehicle) level. For the p-ERK assay, it is relative to the maximal response induced by the reference agonist (isoproterenol). Plot the percent response against the logarithm of agonist concentration and fit the data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) for each ligand in each pathway.[20]

The Concept of a Reference Agonist

Quantifying bias requires comparing the test ligand's activity to a reference agonist that is active in both pathways.[2] The endogenous ligand or a well-characterized full agonist like isoproterenol is typically chosen. Bias is always a relative measure.[2][22]

Calculating Bias: Methods and Interpretation

Several quantitative methods exist. A common approach involves calculating a "bias factor." This can be done by first determining the "transduction ratio" (Eₘₐₓ / EC₅₀) for each ligand in each pathway. The bias of the test ligand (this compound) is then calculated relative to the reference ligand (Isoproterenol).

Log(Bias Factor) = Log( (Eₘₐₓ / EC₅₀)pERK / (Eₘₐₓ / EC₅₀)cAMP )this compound - Log( (Eₘₐₓ / EC₅₀)pERK / (Eₘₐₓ / EC₅₀)cAMP )Isoproterenol

-

A Log(Bias Factor) > 0 indicates a bias towards the p-ERK (β-arrestin) pathway.

-

A Log(Bias Factor) < 0 indicates a bias towards the cAMP (G-protein) pathway.

-

A Log(Bias Factor) ≈ 0 indicates a balanced ligand.

Note: This calculation can be challenging when a ligand exhibits inverse agonism (negative Eₘₐₓ) in one pathway. In such cases, alternative models or qualitative descriptions of the bias are necessary.[2][23]

Data Presentation

Summarize the pharmacological parameters in a clear, structured table for easy comparison.

| Ligand | Pathway | EC₅₀ (nM) | Eₘₐₓ (% of Isoproterenol) | Bias Profile |

| Isoproterenol | cAMP (Gs) | 10 | 100% | Balanced (Reference) |

| p-ERK (β-arr) | 50 | 100% | ||

| This compound | cAMP (Gs) | N/A | -30% (Inverse Agonism) | β-arrestin Biased |

| p-ERK (β-arr) | 200 | 60% (Agonism) |

Table 1: Example data summary for characterizing ligand bias at a β-adrenergic receptor. Values are hypothetical for illustrative purposes.

Therapeutic Implications and Future Directions

Explaining this compound's Clinical Efficacy in Heart Failure

The biased agonism of this compound offers a compelling explanation for its superior clinical outcomes in heart failure.[8][10] The prevailing hypothesis is that this compound provides a "best of both worlds" approach:

-

Cardioprotection via Gs Blockade: Its inverse agonism blocks the deleterious effects of chronic catecholamine overstimulation (e.g., apoptosis, pathological remodeling) mediated by the Gs-cAMP pathway.[8]

-

Beneficial Signaling via β-arrestin: The simultaneous activation of β-arrestin pathways may promote pro-survival and anti-apoptotic signals, contributing to improved cardiac function and structure.[8]

Furthermore, this compound's β-arrestin-biased agonism has been shown to enhance skeletal muscle contractility, which could be beneficial in treating conditions like sarcopenia and frailty that often accompany heart failure.[11][12][24]

A Prototype for a New Generation of Therapeutics

This compound serves as a clinical proof-of-concept for the therapeutic potential of biased ligands.[8][25] The ability to selectively engage beneficial signaling pathways while avoiding those that cause adverse effects is a transformative goal in drug discovery.[4][5][26] Future research will focus on designing novel biased ligands for βARs and other GPCR targets with even greater selectivity, potentially leading to safer and more effective treatments for a wide range of diseases.[25]

Conclusion

This compound exemplifies the paradigm of biased agonism, transitioning it from a pharmacological curiosity to a clinically validated therapeutic strategy. Its unique ability to antagonize Gs-protein signaling while simultaneously activating β-arrestin-dependent pathways provides a molecular basis for its remarkable success in treating heart failure. Understanding the mechanisms of this bias and mastering the experimental techniques to quantify it are essential skills for modern pharmacologists and drug discovery professionals. The protocols and frameworks presented in this guide offer a robust starting point for exploring the complex and fascinating world of functionally selective GPCR signaling.

References

-

Wisler, J. W., et al. (2007). A unique mechanism of β-blocker action: this compound stimulates β-arrestin signaling. PNAS. [Link]

-

Galandrin, S., et al. (2017). Gαi is required for this compound-induced β1 adrenergic receptor β-arrestin biased signaling. Nature Communications. [Link]

-

Abiko, L. A., et al. (2024). Biased agonism of this compound in the β1-adrenergic receptor is governed by conformational exclusion. bioRxiv. [Link]

-

Galandrin, S., et al. (2017). Gαi is required for this compound-induced β1 adrenergic receptor β-arrestin biased signaling. PubMed. [Link]

-

Bio-protocol. (N.D.). cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Bio-protocol. [Link]

-

Zhu, L., et al. (2024). Biased signaling in GPCRs: Structural insights and implications for drug development. Pharmacology & Therapeutics. [Link]

-

Latorraca, N. R., et al. (2025). Biased GPCR Signaling: Possible Mechanisms and Therapeutic Applications. Biochemistry. [Link]

-

Latorraca, N. R., et al. (2025). Biased GPCR Signaling: Possible Mechanisms and Therapeutic Applications. PubMed. [Link]

-

Wright, P. T., et al. (2018). This compound induces biased β1 adrenergic receptor-nitric oxide synthase 3-cyclic guanylyl monophosphate signalling to promote cardiac contractility. European Journal of Heart Failure. [Link]

-

PNAS. (2007). A unique mechanism of β-blocker action: this compound stimulates β-arrestin signaling. PNAS. [Link]

-

White, K. L., et al. (2020). The β-arrestin-biased β-adrenergic receptor blocker this compound enhances skeletal muscle contractility. PubMed. [Link]

-

Circulation: Heart Failure. (2016). This compound Stimulated Gαi-β-Arrestin Biased β1 Adrenergic Receptor Signaling. AHA Journals. [Link]

-

Rankovic, Z., et al. (2016). Biased agonism: An emerging paradigm in GPCR drug discovery. PMC - PubMed Central. [Link]

-

Abiko, L. A., et al. (2024). Biased agonism of this compound in the β1-adrenergic receptor is governed by conformational exclusion. bioRxiv. [Link]

-

Li, R., et al. (2023). Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation. PubMed. [Link]

-

Ehlert, F. J. (2015). A Pharmacological Primer of Biased Agonism. PMC - NIH. [Link]

-

ACS Publications. (2024). Exploring Bias in GPCR Signaling and its Implication in Drug Development: A One-Sided Affair. Biochemistry. [Link]

-

The Evidence Base. (2025). Do beta blockers (beta-adrenergic blocking agents) interfere with beta-arrestin signaling?. The Evidence Base. [Link]

-

Kahsai, A. W., et al. (2017). A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors. Frontiers in Pharmacology. [Link]

-

ResearchGate. (2024). (PDF) Biased agonism of this compound in the beta1-adrenergic receptor is governed by conformational exclusion. ResearchGate. [Link]

-

White, K. L., et al. (2020). The β-arrestin-biased β-adrenergic receptor blocker this compound enhances skeletal muscle contractility. PNAS. [Link]

-

ResearchGate. (2025). Agonism and Biased Signaling. ResearchGate. [Link]

-

Assay Guidance Manual - NCBI Bookshelf. (2012). Phospho-ERK Assays. NIH. [Link]

-

Kahsai, A. W., et al. (2017). A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors. PMC - NIH. [Link]

-

ResearchGate. (N.D.). Fig. 5 Both Gα i and β-arrestins are required for this compound-induced β... ResearchGate. [Link]

-

Rajagopal, S., et al. (2011). Quantifying Ligand Bias at Seven-Transmembrane Receptors. Semantic Scholar. [Link]

-

ResearchGate. (2023). Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation. ResearchGate. [Link]

-

DeWire, S. M., & Violin, J. D. (2018). Biased G Protein–Coupled Receptor Signaling. Circulation. [Link]

-

Bio-protocol. (2017). ERK1/2 phosphorylation assay. Bio-protocol. [Link]

-

Duke University. (2020). The β-arrestin-biased β-adrenergic receptor blocker this compound enhances skeletal muscle contractility. DukeSpace. [Link]

-

Pottie, E., et al. (2020). Assessment of biased agonism at the A3 adenosine receptor using β-arrestin and miniGαi recruitment assays. PMC - NIH. [Link]

-

M'Kadmi, C., & Amraei, R. (2023). How can we improve the measurement of receptor signaling bias?. Expert Opinion on Drug Discovery. [Link]

-

Stahl, E. L., et al. (2015). A Novel Method for Analyzing Extremely Biased Agonism at G Protein–Coupled Receptors. PMC - NIH. [Link]

Sources

- 1. A Pharmacological Primer of Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biased agonism: An emerging paradigm in GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Biased signaling in GPCRs: Structural insights and implications for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Gαi is required for this compound-induced β1 adrenergic receptor β-arrestin biased signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. pnas.org [pnas.org]

- 9. [PDF] A unique mechanism of β-blocker action: this compound stimulates β-arrestin signaling | Semantic Scholar [semanticscholar.org]

- 10. droracle.ai [droracle.ai]

- 11. The β-arrestin-biased β-adrenergic receptor blocker this compound enhances skeletal muscle contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Gαi is required for this compound-induced β1 adrenergic receptor β-arrestin biased signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. Frontiers | A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors [frontiersin.org]

- 16. A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Assessment of biased agonism at the A3 adenosine receptor using β-arrestin and miniGαi recruitment assays - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. bio-protocol.org [bio-protocol.org]

- 22. [PDF] Quantifying Ligand Bias at Seven-Transmembrane Receptors | Semantic Scholar [semanticscholar.org]

- 23. A Novel Method for Analyzing Extremely Biased Agonism at G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Making sure you're not a bot! [dukespace.lib.duke.edu]

- 25. ahajournals.org [ahajournals.org]

- 26. Biased GPCR Signaling: Possible Mechanisms and Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Antioxidant Properties of Carvedilol

Section 1: Introduction to Carvedilol's Unique Pharmacological Profile

This compound is a third-generation cardiovascular drug widely recognized for its dual action as a non-selective β-adrenergic receptor antagonist and an α1-adrenergic receptor blocker.[1] This unique combination accounts for its efficacy in treating hypertension, angina, and congestive heart failure.[2] However, a growing body of evidence distinguishes this compound from other β-blockers: its potent antioxidant activity.[2][3] This property is not a mere pharmacological curiosity but is believed to contribute significantly to its cardioprotective effects, particularly in pathological states characterized by heightened oxidative stress.[2][4]

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in cardiovascular diseases.[4] ROS can damage vital cellular components, including lipids, proteins, and DNA, leading to endothelial dysfunction, inflammation, and apoptosis.[2][5] this compound's ability to counteract these processes at a molecular level provides an additional layer of therapeutic benefit.[4]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the in vitro antioxidant properties of this compound. We will delve into its multifaceted mechanisms of action, present detailed protocols for its evaluation, and offer insights into the interpretation of experimental data, grounding our discussion in established scientific literature.

Section 2: The Multifaceted Antioxidant Mechanisms of this compound

This compound's antioxidant capacity is not monolithic; it stems from a combination of direct and indirect actions, a distinction critical for designing and interpreting in vitro studies.

Direct Mechanisms: Free Radical Scavenging and Metal Ion Chelation

This compound can directly neutralize harmful molecules. This occurs through two primary pathways:

-

Free Radical Scavenging: The carbazole moiety within this compound's structure is a potent scavenger of free radicals, particularly highly destructive hydroxyl (•OH) and peroxyl radicals.[6] This mechanism involves donating a hydrogen atom to the radical, stabilizing it and terminating the damaging chain reaction of lipid peroxidation.[6][7]

-

Metal Ion Chelation: The initiation and propagation of many radical chain reactions are catalyzed by transition metals, such as iron. This compound has been shown to chelate ferric ions (Fe³⁺), sequestering them and preventing their participation in the Fenton reaction, a major source of hydroxyl radicals in biological systems.[8][9][10] This action is a "preventive" antioxidant mechanism, distinct from the direct scavenging of already-formed radicals.[9]

Section 3: Core Methodologies for In Vitro Evaluation

A multi-assay approach is essential to comprehensively characterize this compound's antioxidant profile, reflecting its diverse mechanisms. No single assay can capture the full picture.

Protocol: Assessing Inhibition of Lipid Peroxidation (TBARS Assay)

This assay measures malondialdehyde (MDA), a major byproduct of lipid peroxidation, and is highly relevant for this compound, given its efficacy in preventing metal-catalyzed oxidation. [6] Principle: MDA reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored MDA-TBA adduct, which can be quantified spectrophotometrically at ~532 nm.

Step-by-Step Methodology:

-

Substrate Preparation: Prepare a liposome suspension (e.g., from phosphatidylcholine) or use a biological sample like rat brain homogenate. [6]2. Reaction Setup: In a microcentrifuge tube, add the following in order:

-

Phosphate buffer (pH 7.4)

-

Lipid substrate

-

Varying concentrations of this compound (dissolved in a suitable solvent like DMSO) or solvent control.

-

-

Initiation: Initiate lipid peroxidation by adding a pro-oxidant, typically a solution of ferrous sulfate (FeSO₄) or FeCl₂. [6][9]4. Incubation: Incubate the mixture at 37°C for a defined period (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding a solution of trichloroacetic acid (TCA) to precipitate proteins, followed by centrifugation.

-

Color Development: Add TBA reagent to the supernatant and heat in a boiling water bath for 20-30 minutes.

-

Measurement: Cool the samples and measure the absorbance of the resulting pink chromogen at 532 nm using a spectrophotometer.

-

Calculation: The percentage inhibition of lipid peroxidation is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

Causality and Trustworthiness: This assay directly models the protective effect of this compound against metal-induced membrane damage, a key pathological process. [6][10]Including a positive control (e.g., Trolox) and a negative control (β-blocker with no antioxidant activity, like metoprolol or propranolol) is crucial for validating the assay's specificity. [3][6]

Protocol: Direct Radical Scavenging (DPPH Assay)

While the parent drug shows low activity, this assay is essential for screening the highly active metabolites. [11][12] Principle: The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a deep violet color with an absorption maximum around 517 nm. When it accepts a hydrogen atom from an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine, causing a decrease in absorbance. [13][14] Step-by-Step Methodology:

-

Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to an absorbance of ~1.0 at 517 nm. [13]This solution must be freshly prepared and protected from light.

-

Reaction Setup: In a 96-well plate or cuvette:

-

Add a fixed volume of the DPPH working solution (e.g., 180 µL).

-

Add a small volume (e.g., 20 µL) of the test compound (this compound or its metabolites) at various concentrations. 3. Incubation: Incubate the mixture in the dark at room temperature for 30 minutes. [14]4. Measurement: Read the absorbance at 517 nm.

-

-

Calculation: The percentage of DPPH radical scavenging activity is calculated as: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

Expected Results & Interpretation: As per authoritative studies, this compound itself will show negligible activity. [8][11][12]However, its phenolic metabolites are expected to demonstrate potent, dose-dependent scavenging activity. [11]This highlights the importance of testing metabolites and demonstrates a nuanced understanding of the drug's properties.

Protocol: Cell-Based Cellular Antioxidant Assay (CAA)

This assay measures the net antioxidant effect within a living cell, integrating bioavailability, metabolism, and interaction with cellular components.

Principle: Cells are co-incubated with a fluorescent probe (e.g., 2',7'-dichlorofluorescin diacetate, DCFH-DA) and the test compound. DCFH-DA is non-fluorescent but is deacetylated by cellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent DCF. An antioxidant will inhibit this oxidation, resulting in reduced fluorescence.

Step-by-Step Methodology:

-

Cell Culture: Seed a relevant cell line (e.g., human endothelial cells) in a black, clear-bottom 96-well plate and grow to confluence. [15]2. Treatment: Remove media and treat cells with various concentrations of this compound for a suitable pre-incubation period (e.g., 1-2 hours) to allow for cellular uptake.

-

Probe Loading: Add the DCFH-DA probe to the cells and incubate to allow for de-esterification.

-

Induction of Oxidative Stress: Add a ROS-generating compound, such as AAPH (a peroxyl radical generator) or H₂O₂. [8]5. Measurement: Immediately measure the fluorescence intensity kinetically over time or at a fixed endpoint using a plate reader.

-

Data Analysis: The antioxidant capacity is quantified by comparing the fluorescence in this compound-treated cells to control cells (no drug).

Causality and Trustworthiness: This assay provides more biologically relevant data than purely chemical assays. It confirms that the compound can enter the cell and protect it from an oxidative insult. It is crucial to run parallel cytotoxicity assays (e.g., MTT) to ensure that the observed decrease in fluorescence is due to antioxidant activity and not cell death.

Section 4: Data Analysis and Presentation

Quantitative Data Summary

Summarizing data in a tabular format allows for rapid comparison of this compound's potency across different in vitro models. The IC₅₀ value (the concentration required to inhibit 50% of the measured effect) is a standard metric.

| In Vitro Assay | Test System | IC₅₀ Value (µM) | Reference |

| Fe²⁺-initiated Lipid Peroxidation (TBARS) | Rat Brain Homogenate | 8.1 | [6] |

| Fe²⁺-induced α-tocopherol depletion | Rat Brain Homogenate | 17.6 | [6] |

| •OH Radical Scavenging (EPR/DMPO) | Chemical System | 25.0 | [6] |

| Oxygen Radical-induced Lipid Peroxidation | Cultured Endothelial Cells | 2.6 | [7] |

| Oxygen Radical-induced Glutathione Depletion | Cultured Endothelial Cells | 1.8 | [7] |

| Protection from Oxidative Cell Damage (LDH release) | Cultured Endothelial Cells | 4.1 | [7] |

Interpreting Conflicting Data

As noted, researchers may find that this compound performs exceptionally well in lipid peroxidation and cell-based assays but poorly in direct scavenging assays like DPPH or ABTS. [6][8][12]This is not a contradiction but a key finding. It demonstrates that this compound's primary direct mechanisms are likely metal chelation and scavenging of specific radicals like •OH, while its metabolites are responsible for broad-spectrum hydrogen-donating antioxidant activity. [8][9][11]

Section 5: Conclusion and Future Perspectives

The in vitro investigation of this compound reveals a sophisticated and multifaceted antioxidant profile that sets it apart from other β-blockers. Its activity is a composite of direct radical scavenging, preventative metal chelation, suppression of cellular ROS production, and the potent effects of its phenolic metabolites. [5][6][8][12] For professionals in drug development and research, a comprehensive evaluation requires a strategic selection of assays. Reliance on a single method, particularly one like DPPH, can be misleading. A robust investigation should include:

-

A model of lipid peroxidation to assess protective effects on membranes. [6]2. A cell-based assay to confirm biological relevance and cellular protection. [7]3. An investigation into the drug's influence on endogenous antioxidant enzyme systems. [16]4. Comparative analysis of the parent drug versus its primary metabolites to fully elucidate the active species. [11][12] Understanding these distinct mechanisms not only validates the ancillary benefits of this compound in cardiovascular therapy but also provides a framework for the development of future cardioprotective agents with optimized antioxidant properties.

References

-

Yue, T. L., Cheng, H. Y., Lysko, P. G., McKenna, P. J., Feuerstein, R., Gu, J. L., Lysko, K. A., Davis, L. L., & Feuerstein, G. (1992). This compound, a new vasodilator and beta adrenoceptor antagonist, is an antioxidant and free radical scavenger. Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Engstrom, M., Govindarajan, N., & Zhdankin, V. V. (2014). Comparison of free-radical inhibiting antioxidant properties of this compound and its phenolic metabolites. RSC Advances. [Link]

-

Walter, U., Muck, S., Lenssen, M., & Tsikas, D. (2001). Effects of this compound on oxidative stress in human endothelial cells and healthy volunteers. British Journal of Clinical Pharmacology. [Link]

-

Lysko, P. G., Lalan, P., Prager, R., & Feuerstein, G. Z. (2000). A comparison of this compound and metoprolol antioxidant activities in vitro. Journal of Cardiovascular Pharmacology. [Link]

-

Chanda, S., & Dave, R. (2009). In vitro models for antioxidant activity evaluation and some medicinal plants possessing antioxidant properties: An overview. African Journal of Microbiology Research. [Link]

-

Oettl, K., Reibnegger, G., & Esterbauer, H. (2001). Radical-scavenging and iron-chelating properties of this compound, an antihypertensive drug with antioxidative activity. Biochemical Pharmacology. [Link]

-

Singh, R. P., Chandel, S. S., & Kumar, S. (2022). Overview Of In Vitro – Antioxidant Models. World Journal of Pharmaceutical Research. [Link]

-

Engstrom, M., Govindarajan, N., & Zhdankin, V. V. (2014). Comparison of free-radical inhibiting antioxidant properties of this compound and its phenolic metabolites. RSC Publishing. [Link]

-

Dandona, P., aljada, A., & Mohanty, P. (1999). This compound Inhibits Reactive Oxygen Species Generation by Leukocytes and Oxidative Damage to Amino Acids. Circulation. [Link]

-

Tadolini, B., & Franconi, F. (1995). This compound inhibition of lipid peroxidation. A new antioxidative mechanism. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

-

Ayashi, S., Al-dosary, M., Al-baker, A., & Al-qunaian, A. (2016). Role of antioxidant property of this compound in mild to moderate hypertensive patients: A prospective open-label study. Indian Journal of Pharmacology. [Link]

-

Dandona, P. (2007). Antioxidant activity of this compound in cardiovascular disease. Journal of Hypertension. [Link]

-

Tadolini, B., & Franconi, F. (1995). This compound inhibition of lipid peroxidation. A new antioxidative mechanism. PubMed. [Link]

-

Mojzis, J., Jazić, A., Varinska, L., & Gáspárová, Z. (2007). This compound increases copper-zinc superoxide dismutase activity in patients with acute myocardial infarction. Basic & Clinical Pharmacology & Toxicology. [Link]

-

Rahman, K. (2007). Review on in vivo and in vitro methods evaluation of antioxidant activity. Journal of Pharmacognosy and Phytotherapy. [Link]

-

Feuerstein, G. Z., & Ruffolo, R. R. (1999). Novel mechanisms in the treatment of heart failure: inhibition of oxygen radicals and apoptosis by this compound. Progress in Cardiovascular Diseases. [Link]

-

Unknown. (2016). In vitro antioxidant and anticancer study. Slideshare. [Link]

-

Jendryczko, A., & Szprynger, K. (2004). The effect of this compound on catalase (CAT) activity in erythrocytes. ResearchGate. [Link]

-

Budni, P., Pedrosa, R. C., Dalmarco, E. M., Dalmarco, J. B., Frode, T. S., & Filho, D. W. (2013). This compound enhances the antioxidant effect of vitamins E and C in chronic Chagas heart disease. Arquivos Brasileiros de Cardiologia. [Link]

-

Kukin, M. L., Kalman, J., Charney, R. H., Levy, D. K., Fuster, V., & Fleg, J. L. (2000). This compound Decreases Elevated Oxidative Stress in Human Failing Myocardium. Circulation. [Link]

-

Li, Y., Wang, Y., & Zhang, J. (2022). This compound alleviates lipopolysaccharide (LPS)-induced acute lung injury by inhibiting Ras homolog family member A (RhoA)/ROCK activities. Bioengineered. [Link]

-

Budni, P., Pedrosa, R. C., & Dalmarco, E. M. (2013). This compound Enhances the Antioxidant Effect of Vitamins E and C in Chronic Chagas Heart Disease. ResearchGate. [Link]

-

Dandona, P. (2007). Antioxidant activity of this compound in cardiovascular disease. Scilit. [Link]

-

Ayashi, S., Al-dosary, M., Al-baker, A., & Al-qunaian, A. (2016). Role of antioxidant property of this compound in mild to moderate hypertensive patients: A prospective open-label study. National Institutes of Health. [Link]

-

Yue, T. L., McKenna, P. J., & Feuerstein, G. Z. (1993). This compound, a new antihypertensive agent, prevents lipid peroxidation and oxidative injury to endothelial cells. Hypertension. [Link]

-

Chanda, S., & Dave, R. (2009). In vitro models for antioxidant activity evaluation and some medicinal plants possessing antioxidant properties: An overview. Semantic Scholar. [Link]

-

Mojzis, J., Jazić, A., & Varinska, L. (2007). This compound Increases Copper-Zinc Superoxide Dismutase Activity in Patients with Acute Myocardial Infarction. ResearchGate. [Link]

-

Engstrom, M., Govindarajan, N., & Zhdankin, V. V. (2014). Comparison of Free-Radical Inhibiting Antioxidant Properties of this compound and its Phenolic Metabolites. ResearchGate. [Link]

-

Janczura, M., & Fijałkowski, M. (2023). Assessment of the Impact of this compound Administered Together with Dexrazoxan and Doxorubicin on Liver Structure and Function, Iron Metabolism, and Myocardial Redox System in Rats. International Journal of Molecular Sciences. [Link]

-

Nosáľ, R., Jancinová, V., & Cíz, M. (2003). On the antioxidant activity of this compound in human polymorphonuclear leukocytes in vitro and ex vivo. Basic & Clinical Pharmacology & Toxicology. [Link]

-

G-Biosciences. (n.d.). DPPH Antioxidant Assay. G-Biosciences. [Link]

-

Sharma, O. P., & Bhat, T. K. (2009). DPPH Radical Scavenging Assay. MDPI. [Link]

-

Unknown. (n.d.). Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts. LinkedIn. [Link]

-

Wikipedia. (n.d.). This compound. Wikipedia. [Link]

-

Lee, K. C., & Hsieh, Y. C. (2019). This compound Inhibits Angiotensin II-Induced Proliferation and Contraction in Hepatic Stellate Cells through the RhoA/Rho-Kinase Pathway. Digestive Diseases and Sciences. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Novel mechanisms in the treatment of heart failure: inhibition of oxygen radicals and apoptosis by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A comparison of this compound and metoprolol antioxidant activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antioxidant activity of this compound in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]